molecular formula C9H10N2 B009246 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 102839-50-9

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B009246
M. Wt: 146.19 g/mol
InChI Key: XIOMPJOLMMKSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine, also known as DPP, is a heterocyclic organic compound that has been the subject of extensive research due to its potential applications in various fields. DPP has a unique structure that makes it an attractive candidate for use in organic electronics, optoelectronics, and as a building block for the synthesis of other complex molecules.

Mechanism Of Action

The mechanism of action of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine is not well understood, but it is believed to act as a π-conjugated system, which allows it to participate in electron transfer reactions. 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine has been shown to have a high electron affinity, which makes it an attractive candidate for use in the development of organic semiconductors.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine, but it has been shown to be non-toxic and non-carcinogenic in animal studies. 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine has been used as a fluorescent probe for the detection of DNA and RNA, making it an attractive candidate for use in biological imaging and diagnostics.

Advantages And Limitations For Lab Experiments

The advantages of using 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine in lab experiments include its ease of synthesis, low cost, and versatility as a building block for the synthesis of other complex molecules. The limitations of using 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine in lab experiments include its limited solubility in common organic solvents and its relatively low stability under certain conditions.

Future Directions

For research on 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine include the development of new synthetic methods for the production of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives with improved properties, the investigation of the mechanism of action of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine in organic electronics and optoelectronics, and the exploration of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine's potential applications in biological imaging and diagnostics. Additionally, the development of new methods for the functionalization of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine involves the reaction of 2,3-dimethylpyridine with an α,β-unsaturated aldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, which results in the formation of a cycloadduct that can be further functionalized to yield 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine. The synthesis of 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine is relatively straightforward and can be performed on a large scale, making it an attractive candidate for use in various applications.

Scientific Research Applications

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine has been extensively studied for its potential applications in organic electronics and optoelectronics. 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine has a unique structure that allows it to act as a building block for the synthesis of other complex molecules, making it an attractive candidate for use in the development of new materials. 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine has been used in the synthesis of organic semiconductors, which have shown promise in the development of high-performance electronic devices such as transistors, solar cells, and light-emitting diodes.

properties

CAS RN

102839-50-9

Product Name

1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1,4-dimethylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3

InChI Key

XIOMPJOLMMKSKZ-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=CN2C

Canonical SMILES

CC1=NC=CC2=C1C=CN2C

synonyms

1H-Pyrrolo[3,2-c]pyridine,1,4-dimethyl-(9CI)

Origin of Product

United States

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